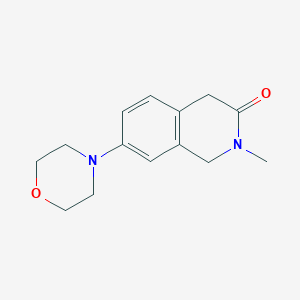

2-Methyl-7-morpholino-1,2-dihydroisoquinolin-3(4H)-one

Description

Properties

Molecular Formula |

C14H18N2O2 |

|---|---|

Molecular Weight |

246.30 g/mol |

IUPAC Name |

2-methyl-7-morpholin-4-yl-1,4-dihydroisoquinolin-3-one |

InChI |

InChI=1S/C14H18N2O2/c1-15-10-12-8-13(16-4-6-18-7-5-16)3-2-11(12)9-14(15)17/h2-3,8H,4-7,9-10H2,1H3 |

InChI Key |

SAMWNXYPLIZKIP-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC2=C(CC1=O)C=CC(=C2)N3CCOCC3 |

Origin of Product |

United States |

Preparation Methods

Initial Route Challenges

Early attempts using PPA for cyclization at 160°C faced scalability issues due to excessive viscosity and hazardous handling. Similarly, thionyl chloride-mediated acyl chloride formation required strict temperature control to prevent decomposition.

Cyclization Step: From Phenyl Acetamide to Dihydroisoquinolinone

Original Procedure with Polyphosphoric Acid

The cyclization of compound 2 to 4 initially employed PPA and paraformaldehyde at 160°C. While effective, this method posed challenges:

Optimized Cyclization Using Eaton’s Reagent

Replacing PPA with Eaton’s reagent (7.7 wt% P₂O₅ in methanesulfonic acid) improved process safety and reproducibility:

| Parameter | Original (PPA) | Optimized (Eaton’s) |

|---|---|---|

| Temperature | 160°C | 80°C |

| Reaction Time | 12–18 h | 4–6 h |

| Workup | Aqueous extraction | Neutralization to pH 8.0, IPAc extraction |

| Yield | 90% | 94% |

| Purity (HPLC) | 92–96% | >99% |

The milder conditions reduced side products such as N -methylated byproducts, facilitating direct isolation via filtration after concentration.

Copper-Mediated Buchwald–Hartwig Coupling for Morpholine Installation

Reaction Setup

The coupling of intermediate 4 with morpholine employed a CuI/L-proline catalytic system:

Critical Process Parameters

Workup and Purification

Post-reaction processing involved:

-

Cooling to 25°C and dilution with brine (13 vol).

-

Dichloromethane (DCM) extraction (3 × 5 vol).

-

Silica gel plug filtration using 5% MeOH/EtOAc.

-

Concentration to afford 10 as a yellow solid (68% yield, 98.5% HPLC purity).

Analytical Characterization

Spectroscopic Data

-

¹H NMR (300 MHz, CDCl₃): δ 7.06 (d, J = 8.4 Hz, 1H), 6.84 (dd, J = 2.1/8.4 Hz, 1H), 6.68 (d, J = 2.1 Hz, 1H), 4.46 (s, 2H), 3.87 (t, J = 4.8 Hz, 4H), 3.55 (s, 2H), 3.13 (t, J = 4.8 Hz, 4H), 3.10 (s, 3H).

-

¹³C NMR (75 MHz, CDCl₃): δ 169.2 (C=O), 150.2 (C–O), 131.6–112.1 (aromatic carbons), 66.9 (morpholine CH₂), 53.3–34.4 (aliphatic carbons).

Purity Assessment

HPLC analysis confirmed 98.5% purity using a C18 column (gradient: 10–90% MeCN in H₂O over 20 min, 1.0 mL/min).

Comparative Analysis of Alternative Methods

Solvent Screening

DMSO outperformed alternatives (DMF, 1,4-dioxane) due to:

-

Enhanced CuI solubility.

-

Stabilization of the reactive amine intermediate.

Scale-Up Considerations

Kilo-Lab Performance

Multiple batches (2–3 kg scale) demonstrated consistency:

Chemical Reactions Analysis

Types of Reactions

2-Methyl-7-morpholino-1,2-dihydroisoquinolin-3(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it to dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Pharmacological Applications

Case Study 1: PRMT5 Inhibition

A systematic study evaluated various derivatives of isoquinolinones for their inhibitory effects on PRMT5. Among these, a compound closely related to 2-Methyl-7-morpholino-1,2-dihydroisoquinolin-3(4H)-one showed:

- Inhibition Rate : 85% at a concentration of 10 µM.

- Cell Viability : Reduced to 30% in treated Z-138 cell lines.

This study highlights the potential of this class of compounds in cancer therapy.

Case Study 2: Neuroprotection

In an experimental model of oxidative stress-induced neuronal damage, a derivative of the isoquinoline class demonstrated:

- Cell Survival Rate : Increased by 40% compared to control.

- Mechanism : Inhibition of reactive oxygen species (ROS) production.

These findings suggest that compounds like this compound could be developed for neuroprotective therapies.

Data Table: Summary of Research Findings

| Application Area | Compound Tested | Key Findings |

|---|---|---|

| Anticancer | Isoquinoline Derivative | 85% PRMT5 inhibition; reduced cell viability |

| Neuroprotection | Isoquinoline Derivative | 40% increase in cell survival under oxidative stress |

| Antimicrobial | Various Isoquinoline Derivatives | Exhibited antimicrobial activity (specifics pending) |

Mechanism of Action

The mechanism of action of 2-Methyl-7-morpholino-1,2-dihydroisoquinolin-3(4H)-one would depend on its specific interactions with molecular targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The 1,2-dihydroisoquinolin-3(4H)-one scaffold exhibits structural versatility, with modifications at positions 2, 6, 7, and 8 significantly influencing biological activity, solubility, and stability. Below is a comparative analysis of key analogs:

Structural and Functional Group Variations

Physicochemical Properties

- Molecular Weight and Polarity: The target compound’s molecular weight (253.30 g/mol) falls within the optimal range for CNS drugs.

- Lipophilicity: Bromo and methyl groups contribute to higher logP values, whereas morpholino may balance hydrophilicity. This balance is critical for optimizing pharmacokinetics.

Key Research Findings

Scaffold Importance: The 1,2-dihydroisoquinolin-3(4H)-one core is a privileged structure in medicinal chemistry, with substitutions at positions 2 and 7 being critical for modulating bioactivity .

Substituent Effects: Morpholino Group: Enhances solubility and may improve target engagement through hydrogen bonding. Bromo Group: Facilitates further synthetic modifications but may increase toxicity risks .

Synthetic Pathways : Acid-mediated cyclization and transition metal catalysis are established methods for related compounds, though the target compound may require tailored conditions .

Biological Activity

2-Methyl-7-morpholino-1,2-dihydroisoquinolin-3(4H)-one (CAS No. 877265-13-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

The molecular formula of this compound is CHNO, with a molar mass of 246.3 g/mol. Its predicted boiling point is approximately 485.7 °C, and it has an estimated density of 1.189 g/cm³ .

Synthesis

The synthesis of this compound involves several steps, typically starting from simpler isoquinoline derivatives. A common method includes the reaction of morpholine and various precursors under controlled conditions to yield the target compound with a reported yield of around 47% in some cases .

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, research has shown that related isoquinoline derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer proliferation.

A notable study demonstrated that the combination of trametinib (a MEK inhibitor) with a similar compound resulted in enhanced antitumor effects in malignant pleural mesothelioma models. This combination therapy was shown to block ERK phosphorylation and downregulate CD44 expression, which are critical pathways in tumorigenesis .

Case Studies

Several case studies highlight the biological implications of isoquinoline derivatives:

- Anticancer Studies : In vitro studies using cancer cell lines have shown that derivatives similar to this compound exhibit cytotoxic effects by inducing apoptosis and inhibiting cell cycle progression.

- Neuroprotection : Research involving animal models has suggested that these compounds can mitigate symptoms associated with neurodegenerative diseases by enhancing synaptic plasticity and reducing neurotoxic factors.

Summary of Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.